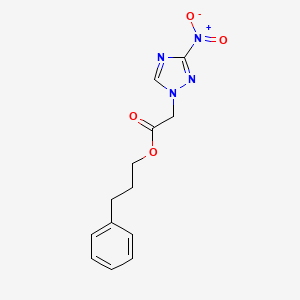
3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound that features a phenylpropyl group attached to an acetate moiety, which is further linked to a 3-nitro-1H-1,2,4-triazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with phenylpropyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid is one such method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted triazole compounds.
Aplicaciones Científicas De Investigación
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives could be explored for their pharmacological properties.
Industry: It can be used in the production of materials with specific properties, such as energetic materials.
Mecanismo De Acción
The mechanism of action of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-phenyl-3-hydroxy-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H14N4O4 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
3-phenylpropyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C13H14N4O4/c18-12(9-16-10-14-13(15-16)17(19)20)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
Clave InChI |
PYKLPAOPURJZLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11576909.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11576912.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11576915.png)
![(3E)-3-[(1-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576923.png)
![N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11576939.png)
![methyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576947.png)
![4,6,7-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11576949.png)
![1-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11576950.png)
![(2E)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11576951.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B11576952.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576958.png)
![furan-2-yl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B11576964.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576966.png)
![5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B11576972.png)
